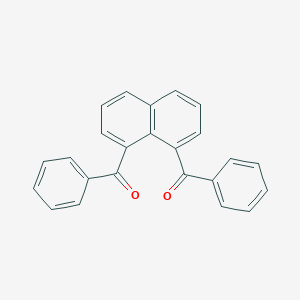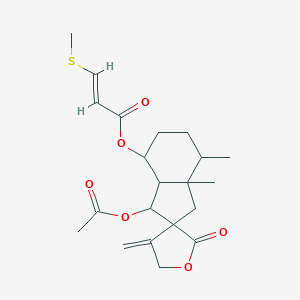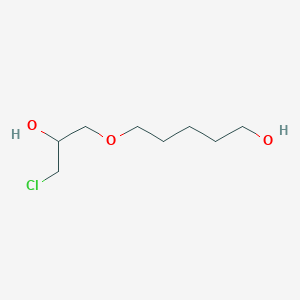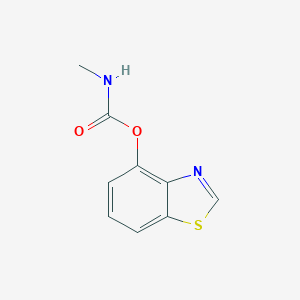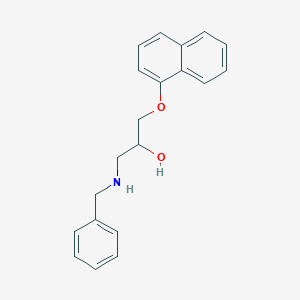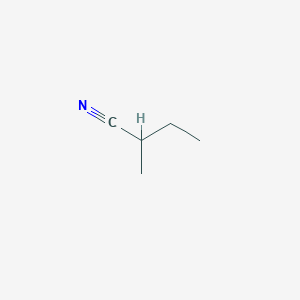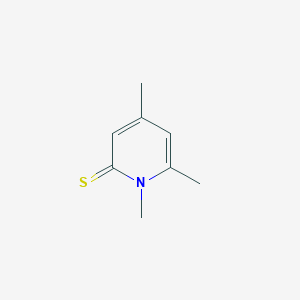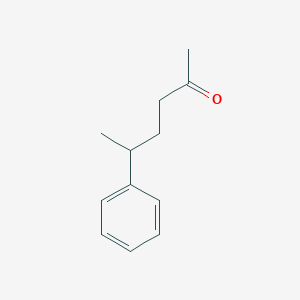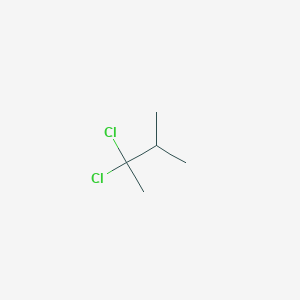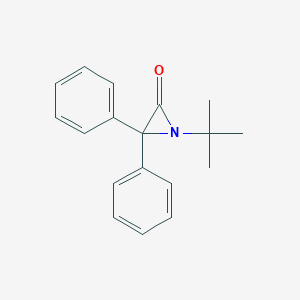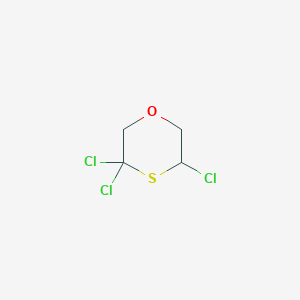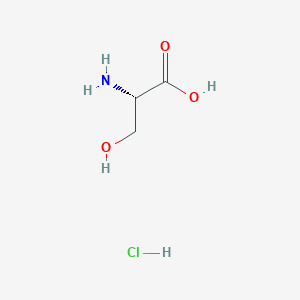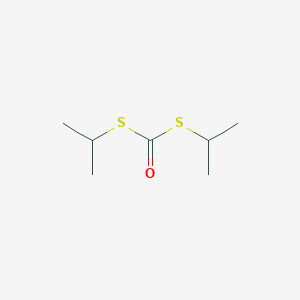
Carbonic acid, dithio-, S,S-diisopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, dithio-, S,S-diisopropyl ester (DIDS) is a chemical compound widely used in scientific research. It is a sulfonamide derivative that can be synthesized through a variety of methods. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many fields of research.
Mecanismo De Acción
Carbonic acid, dithio-, S,S-diisopropyl ester acts as an inhibitor of chloride channels, transporters, and exchangers by binding to specific sites on the channel protein. This binding prevents the channel from opening, thereby inhibiting the flow of chloride ions across the membrane. Carbonic acid, dithio-, S,S-diisopropyl ester has also been shown to inhibit other ion channels, such as the anion exchanger and the sodium-calcium exchanger.
Biochemical and Physiological Effects:
Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. Carbonic acid, dithio-, S,S-diisopropyl ester has also been shown to inhibit the activity of the volume-regulated anion channel (VRAC), which plays a role in cell volume regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Carbonic acid, dithio-, S,S-diisopropyl ester in lab experiments is its ability to inhibit chloride channels, transporters, and exchangers. This makes it a valuable tool for investigating the role of these channels in various physiological processes. However, one limitation of using Carbonic acid, dithio-, S,S-diisopropyl ester is its potential toxicity. Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to be toxic to some cell types, and caution should be taken when using it in experiments.
Direcciones Futuras
There are many directions for future research involving Carbonic acid, dithio-, S,S-diisopropyl ester. One area of interest is the role of chloride channels in cancer cells. Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to inhibit the growth of some cancer cells, and further research could help elucidate the mechanism behind this effect. Another area of interest is the use of Carbonic acid, dithio-, S,S-diisopropyl ester as a potential therapeutic agent for diseases involving chloride channel dysfunction, such as cystic fibrosis. Finally, further research could help identify new targets for Carbonic acid, dithio-, S,S-diisopropyl ester inhibition, leading to the development of new drugs with therapeutic potential.
Métodos De Síntesis
Carbonic acid, dithio-, S,S-diisopropyl ester can be synthesized through a variety of methods, including the reaction of 4,4'-dithiodimorpholine with isopropyl alcohol and sulfuric acid. Other methods involve the reaction of 4,4'-dithiodimorpholine with isopropylamine and acetic anhydride or with isopropylamine and thionyl chloride.
Aplicaciones Científicas De Investigación
Carbonic acid, dithio-, S,S-diisopropyl ester is widely used in scientific research due to its ability to inhibit chloride channels, transporters, and exchangers. It has been used in studies on the physiology of red blood cells, platelets, and neurons. Carbonic acid, dithio-, S,S-diisopropyl ester has also been used to investigate the role of chloride channels in the regulation of cardiac function and the immune system.
Propiedades
Número CAS |
16118-33-5 |
|---|---|
Nombre del producto |
Carbonic acid, dithio-, S,S-diisopropyl ester |
Fórmula molecular |
C7H14OS2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
bis(propan-2-ylsulfanyl)methanone |
InChI |
InChI=1S/C7H14OS2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 |
Clave InChI |
RIUPBBIGXOLLCS-UHFFFAOYSA-N |
SMILES |
CC(C)SC(=O)SC(C)C |
SMILES canónico |
CC(C)SC(=O)SC(C)C |
Sinónimos |
Dithiocarbonic acid S,S-diisopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



